molecular formula C46H39ClNiP2+2 B13834511 1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride

1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride

Cat. No.: B13834511
M. Wt: 747.9 g/mol
InChI Key: OQTKZOVRPFQUDT-UHFFFAOYSA-O
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Description

1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride is an organometallic compound with the molecular formula C46H37ClNiP2. This compound is known for its unique structure, which includes a nickel center coordinated to a naphthalen-1-ide ligand and two triphenylphosphanium ligands, along with a chloride ion. It is commonly used in various chemical reactions and has applications in different fields such as catalysis and material science .

Preparation Methods

The synthesis of 1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride typically involves the reaction of nickel(II) chloride with 1H-naphthalen-1-ide and triphenylphosphanium ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The compound is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halide salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride involves the coordination of the nickel center to the naphthalen-1-ide and triphenylphosphanium ligands. This coordination creates a stable complex that can undergo various chemical transformations. The nickel center acts as a catalytic site, facilitating the activation of substrates and promoting the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the type of reaction and the substrates used .

Comparison with Similar Compounds

1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride can be compared with other similar organometallic compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific ligand environment and its resulting chemical behavior.

Properties

Molecular Formula

C46H39ClNiP2+2

Molecular Weight

747.9 g/mol

IUPAC Name

1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride

InChI

InChI=1S/2C18H15P.C10H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-10-8-4-3-7-9(10)5-1;;/h2*1-15H;1-7H;1H;/q;;-1;;+2/p+1

InChI Key

OQTKZOVRPFQUDT-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2[C-]=CC=CC2=C1.[Cl-].[Ni+2]

Origin of Product

United States

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